[1-[(1-ethyl-1H-imidazol-2-yl)methyl]-3-(3-methoxybenzyl)-3-piperidinyl]methanol
Overview
Description
[1-[(1-ethyl-1H-imidazol-2-yl)methyl]-3-(3-methoxybenzyl)-3-piperidinyl]methanol is a compound that has gained attention in the scientific community due to its potential applications in medicinal chemistry. This compound is a selective agonist of the μ-opioid receptor, which makes it a promising candidate for the development of new analgesic drugs.
Mechanism of Action
The mechanism of action of [1-[(1-ethyl-1H-imidazol-2-yl)methyl]-3-(3-methoxybenzyl)-3-piperidinyl]methanol involves its binding to the μ-opioid receptor, which is a G protein-coupled receptor. This binding activates the receptor, leading to the inhibition of the release of neurotransmitters involved in the transmission of pain signals. This results in the reduction of pain perception.
Biochemical and Physiological Effects:
Studies have shown that [1-[(1-ethyl-1H-imidazol-2-yl)methyl]-3-(3-methoxybenzyl)-3-piperidinyl]methanol exhibits high selectivity for the μ-opioid receptor and produces potent analgesic effects. However, it does not produce the side effects associated with traditional opioid analgesics, such as respiratory depression, sedation, and addiction. This makes it a promising candidate for the development of new analgesic drugs.
Advantages and Limitations for Lab Experiments
One of the advantages of [1-[(1-ethyl-1H-imidazol-2-yl)methyl]-3-(3-methoxybenzyl)-3-piperidinyl]methanol is its high selectivity for the μ-opioid receptor, which makes it a useful tool for studying the role of this receptor in pain perception. However, the limitations of this compound include its relatively complex synthesis method and its limited availability, which can make it difficult to use in large-scale experiments.
Future Directions
The future directions for research on [1-[(1-ethyl-1H-imidazol-2-yl)methyl]-3-(3-methoxybenzyl)-3-piperidinyl]methanol include the development of new analogs with improved pharmacological properties, such as increased potency and selectivity. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its potential applications in the treatment of other conditions, such as addiction and depression. Finally, the development of more efficient synthesis methods for this compound could facilitate its use in large-scale experiments and clinical trials.
Scientific Research Applications
The scientific research on [1-[(1-ethyl-1H-imidazol-2-yl)methyl]-3-(3-methoxybenzyl)-3-piperidinyl]methanol has focused on its potential applications in the development of new analgesic drugs. Studies have shown that this compound exhibits high selectivity for the μ-opioid receptor, which is involved in the regulation of pain perception. This makes it a promising candidate for the development of new drugs that can effectively treat pain without producing the side effects associated with traditional opioid analgesics.
properties
IUPAC Name |
[1-[(1-ethylimidazol-2-yl)methyl]-3-[(3-methoxyphenyl)methyl]piperidin-3-yl]methanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N3O2/c1-3-23-11-9-21-19(23)14-22-10-5-8-20(15-22,16-24)13-17-6-4-7-18(12-17)25-2/h4,6-7,9,11-12,24H,3,5,8,10,13-16H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAPJFTCDBVJDQF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CN=C1CN2CCCC(C2)(CC3=CC(=CC=C3)OC)CO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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